physicochemical properties of 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
physicochemical properties of 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid represents a fascinating scaffold for medicinal chemistry and drug discovery. It incorporates three key structural motifs: a benzoic acid moiety, a 1,3,4-oxadiazole ring, and a 2-chlorophenyl group. The 1,3,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] Molecules containing this heterocycle have demonstrated a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[3] The substitution pattern, with a 2-chlorophenyl and a benzoic acid group at positions 5 and 2 of the oxadiazole respectively, presents a unique electronic and steric arrangement that can significantly influence its interaction with biological targets.
This guide provides a comprehensive overview of the anticipated , its synthesis, and the analytical techniques for its characterization. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and fundamental chemical principles to provide a robust predictive profile. This approach is designed to empower researchers in their efforts to design, synthesize, and evaluate this and similar novel chemical entities.
Chemical Structure and Core Properties
The foundational step in characterizing any molecule is a thorough understanding of its structure and fundamental properties.
Figure 1: Chemical structure of 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₉ClN₂O₃ | Calculated |
| Molecular Weight | 316.70 g/mol | Calculated |
| IUPAC Name | 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | IUPAC Nomenclature |
| CAS Number | Not available | |
| Predicted XLogP3 | 3.5 - 4.5 | Estimated based on similar structures |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 5 | Calculated |
| Rotatable Bonds | 3 | Calculated |
Synthesis and Purification
A plausible synthetic route for 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid can be devised based on established methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.[3][4] The general approach involves the condensation of a carboxylic acid derivative with a hydrazide, followed by cyclization.
Figure 2: Proposed synthetic workflow for 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid.
Experimental Protocol: Synthesis
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Synthesis of 2-Chlorobenzohydrazide: 2-Chlorobenzoic acid is first converted to its methyl ester using thionyl chloride and methanol. The resulting methyl 2-chlorobenzoate is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield 2-chlorobenzohydrazide.[3]
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Condensation with Phthalic Anhydride: 2-Chlorobenzohydrazide is reacted with phthalic anhydride in a solvent such as glacial acetic acid or toluene. This condensation reaction forms the acyclic intermediate, 2-[(2-chlorobenzoyl)hydrazinocarbonyl]benzoic acid.
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Dehydrative Cyclization: The intermediate is subjected to dehydrative cyclization to form the 1,3,4-oxadiazole ring. Common dehydrating agents for this step include phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. The reaction is typically heated to drive the cyclization to completion.
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Purification: The crude product is purified using standard techniques. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often effective. If necessary, column chromatography on silica gel can be employed for further purification.
Physicochemical Properties: In-depth Analysis
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid, a sharp melting point is expected for the pure compound. Based on analogues, the melting point is likely to be in the range of 180-250 °C. For instance, a related benzamide substituted with a 1,2,4-oxadiazole had a melting point of 203-204 °C.[5] The presence of the chlorine atom and the carboxylic acid group, which can participate in hydrogen bonding and dipole-dipole interactions, will contribute to a relatively high melting point due to a stable crystal lattice.
Solubility
The solubility of this compound will be highly dependent on the solvent and the pH of aqueous solutions.
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Organic Solvents: It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol, especially upon heating. Its solubility in nonpolar solvents like hexane is expected to be low.
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Aqueous Solubility and pKa: The presence of the carboxylic acid group dictates its pH-dependent aqueous solubility. At pH values significantly below its pKa, the carboxylic acid will be protonated and the molecule will be neutral, exhibiting low aqueous solubility. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more water-soluble. The pKa of the benzoic acid moiety is expected to be slightly lower than that of benzoic acid itself (pKa ≈ 4.2) due to the electron-withdrawing nature of the attached 1,3,4-oxadiazole ring system.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The calculated XLogP3 for a structurally similar furan-containing molecule is 5.3, suggesting that our target molecule is also likely to be quite lipophilic.[6] This high lipophilicity is driven by the two aromatic rings. The carboxylic acid group will modulate this, and the LogD (distribution coefficient) will be pH-dependent, decreasing as the molecule becomes ionized at higher pH.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the 2-chlorophenyl ring and the benzoic acid moiety will appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (δ ≈ 165-175 ppm) and the two carbons of the 1,3,4-oxadiazole ring (δ ≈ 155-165 ppm). The aromatic carbons will resonate in the typical range of δ 120-140 ppm.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The mass spectrum will show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 316.70 (or 317.70 for ESI+). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with a prominent [M+2] peak approximately one-third the intensity of the [M] peak.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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A broad O-H stretch from the carboxylic acid around 3000 cm⁻¹.
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A sharp C=O stretch from the carboxylic acid carbonyl at approximately 1700-1725 cm⁻¹.
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C=N stretching vibrations from the oxadiazole ring around 1600-1650 cm⁻¹.
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C-O-C stretching of the oxadiazole ring around 1050-1150 cm⁻¹.
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Aromatic C-H and C=C stretching vibrations.
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A C-Cl stretch in the fingerprint region.
Potential Biological and Therapeutic Significance
The structural motifs present in 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid suggest a high potential for biological activity. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, known for a wide range of pharmacological effects.[3] Derivatives have been reported with significant antibacterial, antifungal, and enzyme inhibitory activities.[1][4][7]
The combination of the lipophilic chlorophenyl group and the ionizable benzoic acid group provides a molecular architecture that can facilitate membrane permeability while also allowing for specific ionic or hydrogen bonding interactions with biological targets. This compound could be a valuable lead structure for the development of novel therapeutic agents, and its thorough physicochemical characterization is the first step in unlocking that potential.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the . By leveraging data from analogous structures and fundamental chemical principles, we have outlined a plausible synthetic route and a comprehensive set of expected analytical data. This information serves as a valuable resource for researchers, enabling them to approach the synthesis and evaluation of this and related compounds with a solid theoretical foundation. The exploration of such novel chemical entities is crucial for the advancement of drug discovery and materials science.
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